molecular formula C10H15NS2 B13286897 N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

N-[2-(Thiophen-2-YL)ethyl]thiolan-3-amine

Cat. No.: B13286897
M. Wt: 213.4 g/mol
InChI Key: JYLSAHIYIPZDGJ-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine is a compound that features a thiophene ring and a thiolan-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The next step involves the reaction of 2-thiopheneacetaldehyde with hydroxylamine hydrochloride to yield 2-thiopheneacetaldehyde oxime, which is finally reduced to obtain 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiolan-3-amine group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of various amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine is unique due to the presence of both a thiophene ring and a thiolan-3-amine group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)thiolan-3-amine

InChI

InChI=1S/C10H15NS2/c1-2-10(13-6-1)3-5-11-9-4-7-12-8-9/h1-2,6,9,11H,3-5,7-8H2

InChI Key

JYLSAHIYIPZDGJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCCC2=CC=CS2

Origin of Product

United States

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